N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. This particular compound features a dibenzo-thiazine core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring.
Introduction of Substituents:
Carboxamide Formation: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Scientific Research Applications
N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic activities.
1,3,4-Thiadiazole Derivatives: Exhibiting antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects.
Uniqueness
N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substituents and the dibenzo-thiazine core, which may confer distinct biological activities and chemical reactivity compared to other thiazine and thiadiazole derivatives.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-6-24-19-12-11-16(22(25)23-21(14(2)3)15(4)5)13-18(19)17-9-7-8-10-20(17)28(24,26)27/h7-15,21H,6H2,1-5H3,(H,23,25) |
InChI Key |
PWIRHSIORGBYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC(C(C)C)C(C)C)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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